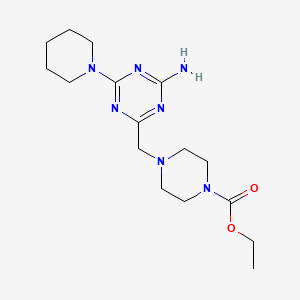
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and an ethyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazine ring, and the esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid, 4-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-, ethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Triazine derivatives: These compounds contain the triazine ring and may have different functional groups, affecting their reactivity and applications.
Ethyl ester derivatives: These compounds include the ethyl ester group and may have different core structures, influencing their chemical behavior and uses.
Propiedades
Número CAS |
21868-50-8 |
|---|---|
Fórmula molecular |
C16H27N7O2 |
Peso molecular |
349.43 g/mol |
Nombre IUPAC |
ethyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H27N7O2/c1-2-25-16(24)23-10-8-21(9-11-23)12-13-18-14(17)20-15(19-13)22-6-4-3-5-7-22/h2-12H2,1H3,(H2,17,18,19,20) |
Clave InChI |
KENDDWGMCCUSBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)N3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


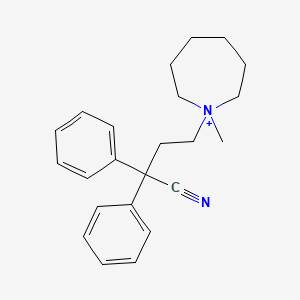
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
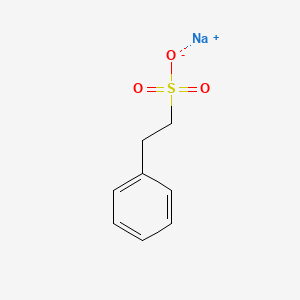
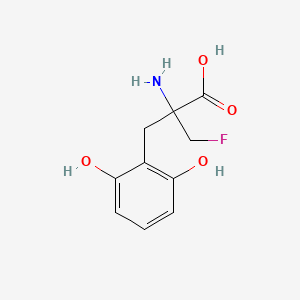
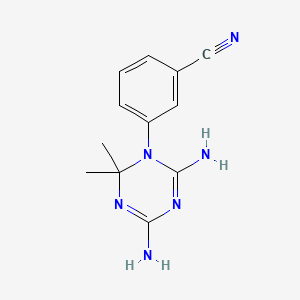
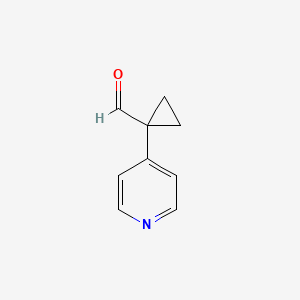
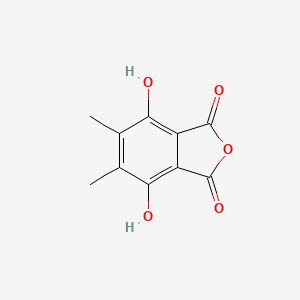
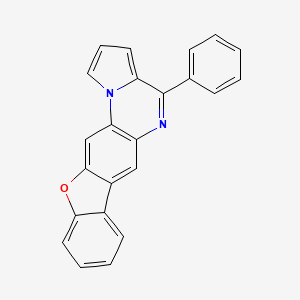
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

